1,2-Triacontanediol
Description
Properties
CAS No. |
66063-40-9 |
|---|---|
Molecular Formula |
C30H62O2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
triacontane-1,2-diol |
InChI |
InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30(32)29-31/h30-32H,2-29H2,1H3 |
InChI Key |
HQAZKQIPCWKWFM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,2 Triacontanediol
Regioselective and Stereoselective Approaches to Vicinal Diol Synthesis
The precise placement of two hydroxyl groups on adjacent carbon atoms is a critical aspect of synthesizing 1,2-triacontanediol. This requires methods that can control both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of the functional groups.
Traditional Hydroxylation Reactions (e.g., Osmium Tetroxide, Potassium Permanganate)
Traditional methods for the synthesis of vicinal diols often rely on the oxidation of alkenes. aakash.ac.inchemistrynotmystery.comvedantu.com These methods are well-established and provide a foundational understanding of diol synthesis.
Osmium Tetroxide (OsO₄): This reagent is highly effective for the syn-dihydroxylation of alkenes, meaning it adds two hydroxyl groups to the same side of the double bond, resulting in a cis-diol. chemistrynotmystery.comlibretexts.orglibretexts.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. libretexts.orglibretexts.org Due to its high cost and toxicity, osmium tetroxide is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. libretexts.orgskku.eduorganic-chemistry.org The reaction is generally reliable and provides good yields. chemistrynotmystery.com The electrophilic nature of OsO₄ means that electron-rich double bonds react more readily. skku.edu
Potassium Permanganate (B83412) (KMnO₄): Under cold, dilute, and alkaline conditions (Baeyer's test), potassium permanganate can also produce syn-diols from alkenes. vedantu.comjove.com The mechanism is believed to be similar to that of osmium tetroxide, involving a cyclic manganate (B1198562) ester intermediate. libretexts.orgjove.com While KMnO₄ is less expensive and less toxic than OsO₄, it is a very strong oxidizing agent and can lead to over-oxidation and cleavage of the carbon-carbon bond, resulting in lower yields of the desired diol. vedantu.comlibretexts.org
| Reagent | Stereoselectivity | Advantages | Disadvantages |
| Osmium Tetroxide (OsO₄) | syn-addition (forms cis-diols) chemistrynotmystery.comlibretexts.orglibretexts.org | High yields, reliable chemistrynotmystery.com | Expensive, highly toxic chemistrynotmystery.comlibretexts.org |
| Potassium Permanganate (KMnO₄) | syn-addition (forms cis-diols) libretexts.orgjove.com | Inexpensive, readily available chemistrynotmystery.com | Poor yields due to over-oxidation libretexts.org |
Modern Catalytic and Chemoenzymatic Syntheses (e.g., Sharpless Asymmetric Dihydroxylation, Electrooxidation)
Modern synthetic methods offer greater control over stereochemistry and often employ more environmentally benign reagents and conditions.
Sharpless Asymmetric Dihydroxylation: This powerful method allows for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. organic-chemistry.orgmdpi.comwikipedia.org It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. organic-chemistry.orgmdpi.comwikipedia.org The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates which enantiomer of the diol is formed. wikipedia.org This method is highly valued for its ability to produce optically active diols, which are crucial intermediates in the synthesis of complex natural products and pharmaceuticals. mdpi.com
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic transformations to achieve high selectivity. nih.govcapes.gov.brresearchgate.netrsc.orgacs.org For instance, lipases can be used to catalyze the epoxidation of an alkene, followed by chemical hydrolysis of the resulting epoxide to yield a diol. nih.gov Enzymes, such as alcohol dehydrogenases, can also be used for the stereoselective reduction of α-hydroxy ketones to produce chiral 1,2-diols. mdpi.com These methods offer high regio- and stereoselectivity under mild reaction conditions. mdpi.com
Electrooxidation: Electrochemical methods provide an alternative route for the oxidation of vicinal diols. google.comresearchgate.net In some cases, electrooxidation can be used to generate the oxidizing species in situ, avoiding the need for stoichiometric amounts of potentially hazardous reagents. google.comresearchgate.netnih.gov For example, the electrooxidation of primary alcohols to carboxylic acids and vicinal diols to carboxylic acids and formic acid on a NiO electrode has been studied. nih.govoup.com
Precursor Selection and Feedstock Considerations for Long-Chain Diols
The synthesis of 1,2-triacontanediol necessitates a C30 precursor. A logical starting material would be 1-triacontene (B91583), the corresponding long-chain alkene. The hydroxylation of 1-triacontene would directly yield the target molecule.
From a renewable feedstock perspective, long-chain fatty acids are attractive precursors. researchgate.netoup.com For instance, studies on microalgae like Nannochloropsis have shown the biosynthesis of long-chain alkyl diols. researchgate.netoup.com These organisms can produce long-chain fatty acids that could potentially be converted into 1,2-triacontanediol through a series of elongation and functionalization steps. oup.com Some research has focused on the microbial synthesis of medium- to long-chain α,ω-diols from fatty acids using engineered microorganisms. mdpi.com While not directly producing 1,2-diols, these pathways demonstrate the potential of biological systems for creating long-chain diols from renewable resources. nih.govpnas.orgnih.gov
Mechanistic Investigations of 1,2-Triacontanediol Formation Pathways
The formation of 1,2-diols from alkenes via reagents like osmium tetroxide and potassium permanganate proceeds through a well-established mechanism involving a cyclic metal-ester intermediate. chemistrynotmystery.comlibretexts.orglibretexts.orgjove.com
Step 1: Cycloaddition: The π electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic metal center (osmium or manganese). This occurs in a concerted [3+2] cycloaddition, forming a five-membered cyclic ester. libretexts.orglibretexts.orgorganic-chemistry.orgwikipedia.org This concerted step is responsible for the observed syn-stereochemistry, as both oxygen atoms are delivered to the same face of the double bond. chemistrynotmystery.comjove.com
Step 2: Hydrolysis: The cyclic intermediate is then hydrolyzed, cleaving the metal-oxygen bonds to release the cis-diol and the reduced metal oxide. chemistrynotmystery.comjove.com
In the Sharpless asymmetric dihydroxylation, the chiral ligand coordinates to the osmium center, creating a chiral environment that directs the cycloaddition to one face of the alkene over the other, leading to an enantiomerically enriched product. organic-chemistry.orgwikipedia.org
Mechanistic studies on the electrooxidation of vicinal diols on nickel oxide (NiO) surfaces suggest a process involving an electrophilic oxygen-mediated mechanism that leads to C-C bond cleavage. nih.govoup.com Other mechanistic studies have explored the Ritter reaction of diols and the deoxydehydration of vicinal diols catalyzed by vanadium. acs.orgacs.org
Optimization of Reaction Conditions and Process Scale-Up for 1,2-Triacontanediol Production
Optimizing the synthesis of 1,2-triacontanediol involves several key considerations:
Catalyst Loading: In catalytic processes like the Sharpless dihydroxylation, minimizing the amount of the expensive and toxic osmium catalyst is crucial for economic viability and environmental safety. libretexts.orgskku.edu
Co-oxidant Selection: The choice and stoichiometry of the co-oxidant are critical for efficient catalyst turnover and to prevent side reactions. skku.eduorganic-chemistry.org
Solvent and pH: The reaction rate and selectivity can be highly dependent on the solvent system and pH. For example, the Sharpless dihydroxylation is typically performed in a buffered solution to maintain a slightly basic pH. organic-chemistry.org
Substrate Concentration: In some cases, high substrate concentrations can lead to side reactions and a decrease in enantioselectivity. organic-chemistry.org
Chemical Transformations and Derivatization of 1,2 Triacontanediol
Esterification and Etherification Reactions of the Hydroxyl Groups
The hydroxyl groups of 1,2-triacontanediol readily undergo esterification and etherification, two fundamental reactions for modifying alcohols.
Esterification involves the reaction of the diol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The process can be tailored to produce mono- or di-esters depending on the stoichiometry of the reactants. For instance, reacting 1,2-triacontanediol with a dicarboxylic acid can lead to the formation of polyesters, where the diol acts as a monomeric unit. nih.govmdpi.com The synthesis of long-chain aroma esters has been achieved through the esterification of alcohols with various diacids, a reaction pathway applicable to 1,2-triacontanediol. nih.gov
Etherification results in the formation of an ether linkage (C-O-C). The Williamson ether synthesis is the most common method and involves a two-step process. wikipedia.orgbyjus.com First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. libretexts.org This alkoxide then displaces a halide from an organohalide in a bimolecular nucleophilic substitution (SN2) reaction. lscollege.ac.inmasterorganicchemistry.com This reaction can be performed intermolecularly to attach new alkyl groups or intramolecularly. If 1,2-triacontanediol is first converted to a halohydrin, intramolecular etherification can yield an epoxide derivative. lscollege.ac.in
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reactants | Typical Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Esterification | 1,2-Triacontanediol + Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), Heat | 1,2-Triacontanediol mono- or di-ester | mdpi.com |
| Esterification (for polymers) | 1,2-Triacontanediol + Dicarboxylic Acid | Heat, removal of water | Polyester (B1180765) | mdpi.com |
| Williamson Ether Synthesis | 1. 1,2-Triacontanediol + NaH 2. Resulting alkoxide + Alkyl Halide (R-X) | Anhydrous solvent | 1-Alkoxy-2-hydroxytriacontane or 1,2-Dialkoxytriacontane | libretexts.orgmasterorganicchemistry.com |
Selective Oxidation and Reduction Reactions
The vicinal diol moiety of 1,2-triacontanediol can be selectively oxidized without cleaving the carbon-carbon bond.
Selective Oxidation of 1,2-diols typically yields α-hydroxyketones. rsc.orgnih.gov This transformation can be achieved using various catalytic systems. For example, organotin compounds like dimethyltin(IV)dichloride have been shown to catalyze the selective oxidation of 1,2-diols to α-hydroxyketones in good yields. rsc.orgnih.gov Boronic acid catalysts are also effective for this transformation under aqueous conditions. rsc.org The reaction mechanism often involves the formation of a cyclic intermediate, such as a stannylene acetal (B89532) or a boronate ester, which activates one of the hydroxyl groups towards oxidation. rsc.orgrsc.org Depending on the reaction conditions and the amount of oxidant used, further oxidation to an α-diketone is also possible. organic-chemistry.org The long alkyl chain of 1,2-triacontanediol is generally inert under these conditions, allowing for precise modification of the headgroup. In the absence of a base, oxidation of secondary hydroxyl groups can be favored. cardiff.ac.uk
Selective Reduction is primarily relevant in the context of synthesizing 1,2-triacontanediol with specific stereochemistry from a precursor like an α-hydroxyketone. The stereoselective reduction of a 2-hydroxy ketone can produce either syn- or anti-1,2-diols, depending on the reducing agent and catalyst employed. rsc.org Alcohol dehydrogenases (ADHs) have been used for the highly enantio- and diastereoselective reduction of bulky 2-hydroxy ketones, providing a biocatalytic route to diastereomerically pure 1,2-diols. rsc.org
Table 2: Selective Oxidation of Vicinal Diols
| Catalyst/Reagent System | Oxidant | Primary Product | Key Feature | Reference |
|---|---|---|---|---|
| Dimethyltin(IV)dichloride (Me₂SnCl₂) | Dibromoisocyanuric acid (DBI) or Br₂ | α-Hydroxyketone | Catalyst activates the diol via a stannylene acetal intermediate. | rsc.org |
| Organotin compounds | Electrochemical or chemical oxidants | α-Hydroxyketone | Can discriminate 1,2-diols from other hydroxyl groups. | nih.gov |
| Boronic acid | DBI or Electrochemical | α-Hydroxyketone | Activates diol via boronate ester; works in aqueous conditions. | rsc.org |
| TEMPO / Iodobenzene dichloride | Iodobenzene dichloride | α-Hydroxyketone or α-Diketone | Product depends on the amount of oxidant used. | organic-chemistry.org |
Formation of Cyclic Adducts and Protected Derivatives (e.g., Acetals, Ketals)
To perform reactions on other parts of a complex molecule without affecting the diol, the hydroxyl groups can be temporarily "protected." For 1,2-diols, the most common strategy is to form a five-membered cyclic acetal or ketal. chem-station.com This reaction involves treating the diol with an aldehyde or a ketone under acidic catalysis. pearson.compearson.com
A widely used derivative is the acetonide , formed by reacting the diol with acetone. pearson.com This creates a 2,2-dimethyl-1,3-dioxolane (B146691) ring structure. These cyclic adducts are advantageous because they are stable under a wide range of conditions, including those that are basic, nucleophilic, and reductive. chem-station.com However, they are readily cleaved (deprotected) by treatment with aqueous acid, regenerating the original diol. chem-station.com This robust protection/deprotection chemistry makes acetals and ketals essential tools in multi-step organic synthesis. Novel protecting groups, such as the 2-(methoxycarbonyl)ethylidene acetal, have also been developed, which are notably stable to acid but can be cleaved using bases. researchgate.netcmu.edu
Functionalization for Polymerization and Conjugation Studies
The bifunctional nature of 1,2-triacontanediol makes it a valuable monomer for creating polymers and a useful scaffold for conjugation studies.
For Polymerization , long-chain diols like 1,2-triacontanediol can be used in polycondensation reactions with difunctional monomers, such as dicarboxylic acids, to synthesize long-chain aliphatic polyesters. mdpi.comacs.org The long C30 backbone of the diol would be incorporated into the polymer chain, influencing its thermal and mechanical properties, often imparting semicrystallinity and hydrophobicity. acs.org Similarly, reaction with appropriate reagents can yield other functional polymers like polyacetals researchgate.net or poly(dithiophosphate)s. nih.gov
For Conjugation Studies , the hydroxyl groups of 1,2-triacontanediol can be derivatized to introduce other functionalities suitable for linking to different molecules, including biomolecules. biosyn.com This is a multi-step process. First, a hydroxyl group might be converted into an amine, a carboxylic acid, or an alkyne. For example, the diol could be oxidized to a carboxylic acid or converted to an amino alcohol. An alkyne-functionalized diol could be prepared for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." thieme-connect.de Once functionalized, the derivative can be covalently linked (conjugated) to proteins, nucleic acids, or other targets using established bioconjugation chemistries, such as amide bond formation or reductive amination. biosyn.comnih.gov The long aliphatic chain can serve as a hydrophobic tail or a long spacer arm in the final conjugate. biosyn.com
Stereochemical Control in Derivatization Reactions
1,2-Triacontanediol contains two stereocenters at the C-1 and C-2 positions, meaning it can exist as different stereoisomers. Controlling this stereochemistry is critical, as the biological activity and material properties of derivatives often depend on their three-dimensional structure. Modern synthetic methods allow for a high degree of stereochemical control.
The synthesis of enantiomerically pure 1,2-diols is a well-established field. mdpi.com Key strategies that could be applied to produce specific stereoisomers of 1,2-triacontanediol include:
Asymmetric Dihydroxylation: Direct conversion of the corresponding alkene (1-triacontene) to a chiral diol using catalysts like those developed for the Sharpless asymmetric dihydroxylation.
Asymmetric Epoxidation and Ring-Opening: An alkene can be converted to a chiral epoxide, which is then opened with a nucleophile (like water or hydroxide) in a regio- and stereospecific manner to yield the chiral 1,2-diol. harvard.edu
Dynamic Kinetic Resolution: This powerful technique can convert a racemic mixture of a precursor (e.g., a racemic α-hydroxy ester) into a single, desired stereoisomer of the final diol product through methods like catalytic asymmetric transfer hydrogenation. acs.org
Biocatalysis: Enzymes, such as alcohol dehydrogenases, can perform highly stereoselective reductions of α-hydroxyketones to afford diastereomerically and enantiomerically pure 1,2-diols. rsc.org
Once an optically active 1,2-triacontanediol is obtained, subsequent derivatization reactions can be designed to proceed with retention or inversion of configuration at one or both stereocenters, allowing for the synthesis of a full matrix of stereochemically defined derivatives. beilstein-journals.orgyoutube.com
Advanced Analytical and Spectroscopic Characterization of 1,2 Triacontanediol
High-Resolution Mass Spectrometry for Molecular Structure and Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of 1,2-Triacontanediol. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula C₃₀H₆₂O₂. nih.gov This level of precision is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.
When subjected to ionization in a mass spectrometer, 1,2-Triacontanediol, like other long-chain alcohols, may exhibit a weak or absent molecular ion peak. libretexts.org However, the fragmentation pattern is highly informative. Common fragmentation patterns for long-chain diols involve the cleavage of C-C bonds. libretexts.orgchemguide.co.uk For 1,2-diols, characteristic fragmentation includes the cleavage of the bond between the two hydroxyl-bearing carbons. The resulting fragment ions provide valuable structural information. aip.org
The differentiation of 1,2-Triacontanediol from its isomers, such as 1,30-Triacontanediol, relies on the distinct fragmentation pathways. While both may lose water molecules, the specific fragment ions resulting from carbon-carbon bond cleavages adjacent to the hydroxyl groups will differ in mass-to-charge ratio (m/z), allowing for their unambiguous identification. aip.orgresearchgate.net For instance, the mass spectrum of a 1,2-diol will show characteristic ions resulting from the cleavage between C1 and C2, which will be absent in the spectrum of a terminal diol like 1,30-Triacontanediol.
Table 1: Illustrative HRMS Fragmentation Data for Long-Chain Diols
| Fragment Type | Description | Expected m/z for 1,2-Triacontanediol | Expected m/z for 1,30-Triacontanediol |
| [M-H₂O]⁺ | Loss of a water molecule | 438.4848 | 438.4848 |
| [M-2H₂O]⁺ | Loss of two water molecules | 420.4742 | 420.4742 |
| α-cleavage | Cleavage of the C1-C2 bond | Varies based on charge retention | Not a primary fragmentation |
| C-C cleavage | Cleavage along the alkyl chain | Series of ions separated by 14 Da (CH₂) | Series of ions separated by 14 Da (CH₂) |
Note: The exact m/z values are theoretical and may vary slightly in experimental data.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 1,2-Triacontanediol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
A standard one-dimensional ¹H NMR spectrum of 1,2-Triacontanediol would exhibit characteristic signals for the protons attached to the carbons bearing the hydroxyl groups (CH-OH), as well as a large, complex signal for the long methylene (B1212753) (CH₂) chain. rsc.org The protons of the terminal methyl (CH₃) group will also have a distinct signal. rsc.org Similarly, the ¹³C NMR spectrum will show unique resonances for the two carbons attached to the hydroxyl groups, the terminal methyl carbon, and a series of signals for the methylene carbons. mdpi.com
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for unambiguously assigning these signals and determining the connectivity of the molecule. preprints.org A COSY spectrum reveals which protons are coupled to each other, confirming the sequence of atoms in the chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals. mdpi.com
Furthermore, advanced NMR techniques can provide insights into the conformational preferences of 1,2-Triacontanediol in solution. researchgate.netauremn.org.br The magnitude of the coupling constants between protons on adjacent carbons can indicate the preferred dihedral angles, revealing whether the molecule adopts a more extended or folded conformation. modgraph.co.uk For long-chain diols, intramolecular hydrogen bonding between the two hydroxyl groups can influence the conformation, and this can be studied by observing changes in the chemical shifts of the hydroxyl protons in different solvents or at varying temperatures. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Triacontanediol
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1-H | ~3.4-3.6 (m) | ~65-75 |
| C2-H | ~3.6-3.8 (m) | ~70-80 |
| C3-H₂ to C29-H₂ | ~1.2-1.4 (br s) | ~22-32 |
| C30-H₃ | ~0.8-0.9 (t) | ~14 |
| OH | Variable | - |
Note: Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying the functional groups present in 1,2-Triacontanediol and for studying intermolecular interactions like hydrogen bonding. mt.com
The FTIR spectrum of 1,2-Triacontanediol is characterized by several key absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening being a result of hydrogen bonding. researchgate.netacs.org The C-H stretching vibrations of the long alkyl chain appear as strong bands in the 2850-2960 cm⁻¹ region. mdpi.com Bending vibrations for the CH₂ groups are typically observed around 1465 cm⁻¹, and the C-O stretching vibrations of the alcohol groups appear in the 1000-1200 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information. mt.com While the O-H stretching band is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the hydrocarbon backbone give rise to strong signals. mdpi.com This makes Raman spectroscopy particularly useful for studying the conformational order of the alkyl chain.
Both techniques are sensitive to the molecular environment. Changes in the position and shape of the O-H stretching band can provide detailed information about the strength and nature of intermolecular and intramolecular hydrogen bonding in both the solid and liquid states. mdpi.comacs.org In the solid state, the splitting of certain bands, such as the CH₂ rocking vibration around 720 cm⁻¹, can indicate the type of crystal packing. researchgate.net
Table 3: Key Vibrational Bands for 1,2-Triacontanediol
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3600 (broad, strong) | Weak |
| C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| CH₂ Bend | ~1465 (medium) | ~1465 (medium) |
| C-O Stretch | 1000-1200 (medium) | Weak |
| CH₂ Rocking | ~720 (medium) | Weak |
Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of 1,2-Triacontanediol and for its quantitative analysis in various matrices. sigmaaldrich.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used methods.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net Due to the high boiling point of 1,2-Triacontanediol, derivatization is often required to increase its volatility. Silylation, for example, replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, creating a less polar and more volatile derivative that is amenable to GC analysis. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. google.com The separated components then enter the mass spectrometer, which provides mass spectra for their identification. nih.gov This combination allows for both the separation and confident identification of 1,2-Triacontanediol and any impurities. nih.gov
LC-MS is a versatile technique that can be used for non-volatile and thermally labile compounds, potentially avoiding the need for derivatization. chromatographyonline.comspectroscopyonline.com In reversed-phase LC, a nonpolar stationary phase is used with a polar mobile phase. 1,2-Triacontanediol, being a long-chain alcohol, would be well-retained and separated from more polar or less polar impurities. The eluent from the LC column is introduced into the mass spectrometer, which again provides structural information for identification and quantification. acs.org Both GC-MS and LC-MS can be used for quantitative analysis by creating a calibration curve from standards of known concentration. researchgate.netgoogle.com
These chromatographic methods have been successfully applied to the analysis of other long-chain diols in various samples, demonstrating their robustness for purity assessment and quantification. jptcp.comvliz.bejournalsarjnp.com
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of 1,2-Triacontanediol with a beam of X-rays. tulane.edu The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.
Applications of 1,2 Triacontanediol in Materials Science and Engineering
Utilization as a Monomer or Crosslinker in Polymer Synthesis (e.g., Polyesters, Polyurethanes)
Long-chain diols are fundamental building blocks (monomers) in condensation polymerization, a process where monomers join together, eliminating a small molecule like water. rsc.org Specifically, diols react with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes, two of the most versatile classes of polymers. rsc.orgwikipedia.org
Polyester (B1180765) Synthesis: The synthesis of polyesters involves a polycondensation reaction between a diol and a dicarboxylic acid. researchgate.net For a monomer like 1,2-Triacontanediol, the reaction would proceed as follows:
n HO-(CH₂)₂₈-CH(OH)CH₂OH + n HOOC-R-COOH → [-O-(CH₂)₂₈-CH(O-)CH₂O-OC-R-CO-]n + 2n H₂O
The incorporation of a very long C₃₀ aliphatic chain from 1,2-Triacontanediol would impart polyethylene-like properties to the resulting polyester. Research on polyesters synthesized from other long-chain α,ω-diols (where hydroxyl groups are at the ends of the chain) and long-chain dicarboxylic acids has shown that these polymers exhibit high melting points, significant crystallinity, and hydrophobicity. Current time information in Nyong-et-Kellé, CM. These characteristics make them suitable for applications requiring dimensional stability and resistance to water. While 1,2-Triacontanediol is a vicinal diol (hydroxyls on adjacent carbons) rather than an α,ω-diol, it is expected to contribute similar long-chain characteristics. The close proximity of the hydroxyl groups might also lead to unique polymer architectures compared to those from α,ω-diols.
Polyurethane Synthesis: Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate, forming urethane (B1682113) linkages. rsc.orgmdpi.com Highly hydroxylated compounds are of interest as starters for polyurethane synthesis. oup.com
n HO-(CH₂)₂₈-CH(OH)CH₂OH + n OCN-R'-NCO → [-O-(CH₂)₂₈-CH(O-)CH₂O-C(O)NH-R'-NHC(O)-]n
The properties of the final polyurethane can be tuned by the choice of diol and diisocyanate. rsc.org Using 1,2-Triacontanediol would introduce a long, flexible, and hydrophobic segment into the polymer backbone. This could be leveraged to create polyurethanes with enhanced flexibility, low-temperature resilience, and water resistance, making them potentially useful for coatings, elastomers, and foams. mdpi.com
| Polymer Type | Monomers | Key Polymer Characteristics | Potential Applications |
| Polyester | 1,2-Triacontanediol + Dicarboxylic Acid | Hydrophobicity, Crystallinity, High Melting Point. Current time information in Nyong-et-Kellé, CM. | Thermoplastic processing, injection molding, films, blend components. Current time information in Nyong-et-Kellé, CM. |
| Polyurethane | 1,2-Triacontanediol + Diisocyanate | Flexibility, Hydrolysis Resistance, Low-Temperature Performance. oup.com | Coatings, adhesives, sealants, elastomers, foams. mdpi.com |
Role in the Design and Fabrication of Self-Assembled Systems (e.g., Liposomes, Vesicles, Micelles)
Self-assembly is a process where disordered components form organized structures through local, non-covalent interactions. acs.org This phenomenon is central to the formation of systems like micelles, vesicles, and liposomes, which are typically formed by amphiphilic molecules possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. acs.orgrsc.org
While phospholipids (B1166683) and surfactants are the classic building blocks for these structures, other amphiphilic molecules can participate in and modulate their formation. rsc.orgacs.org 1,2-Triacontanediol, with its long C₃₀ hydrocarbon tail, is strongly hydrophobic, while the two hydroxyl groups provide a polar, hydrophilic head. This amphiphilic character suggests it could play a role in self-assembled systems, although specific studies are lacking.
It is plausible that 1,2-Triacontanediol could incorporate into the lipid bilayers of liposomes and vesicles. researchgate.net Its long alkyl chain would align with the hydrophobic tails of the phospholipids, while its hydroxyl head groups would orient towards the aqueous phase. This integration could modify the physical properties of the membrane, such as its fluidity, permeability, and stability. For instance, the long, saturated chain of 1,2-Triacontanediol could increase the packing density and rigidity of the bilayer, potentially reducing the leakage of encapsulated drugs. rsc.org
Studies on the self-assembly of other long-chain hydroxylated molecules, such as hydroxyl carboxylic acids, have shown that hydrogen bonding between hydroxyl groups is a significant force driving the formation of ordered structures. acs.org The two adjacent hydroxyl groups in 1,2-Triacontanediol could similarly promote specific packing arrangements when incorporated into larger assemblies.
| Self-Assembled System | Primary Components | Potential Role of 1,2-Triacontanediol |
| Liposomes/Vesicles | Phospholipids, Cholesterol. acs.orgpnas.org | Membrane component, stability enhancer, permeability modifier. |
| Micelles | Surfactants. researchgate.net | Co-surfactant, modifier of micelle shape and size. |
| Molecular Gels | Low-molecular-weight organogelators. researchgate.net | Gelator molecule, forming fibrillar networks via hydrogen bonding and van der Waals forces. preprints.org |
Integration into Advanced Functional Materials (e.g., Nanocomposites, Films)
Advanced functional materials are designed to possess specific, often tunable, properties for high-tech applications. researchgate.net The integration of long-chain organic molecules like 1,2-Triacontanediol can be a strategy to impart desired characteristics to films and nanocomposites.
Films: Long-chain aliphatic compounds are major components of natural waxes, which are used to create protective, water-repellent coatings and edible films. researchgate.net For example, beeswax contains various long-chain esters and diols, including the C₃₀ isomer 1,29-triacontanediol. researchgate.net These molecules align to form thin, ordered layers that act as effective barriers to moisture. Given its structure, 1,2-Triacontanediol could be used to fabricate similar hydrophobic films for applications in packaging, coatings, and surface protection.
Nanocomposites: Nanocomposites are materials where at least one phase has dimensions in the nanometer range, leading to unique properties compared to conventional composites. researchgate.net Long-chain molecules can be integrated into nanocomposites in several ways:
As a surface modifier or surfactant: To improve the dispersion of nanoparticles within a polymer matrix and enhance interfacial adhesion.
As a reducing agent: In the synthesis of metallic nanoparticles. For example, 1,2-alkanediols can act as mild reducing agents for metal salts, a method used to synthesize monodisperse FePt nanoparticles. univ-lemans.fr
As a component of the matrix: To create a polymer matrix with tailored properties.
The amphiphilic nature of 1,2-Triacontanediol makes it a candidate for stabilizing nanoparticles in non-polar solvents or polymer melts, while its reactive hydroxyl groups could be used to chemically anchor it to nanoparticle surfaces or a polymer matrix.
Surface Modification and Interfacial Phenomena
1,2-Triacontanediol features a long, non-polar C₃₀ alkyl chain and a polar diol head group. When applied to a surface, these molecules can self-assemble into an ordered monolayer. The alkyl chains would orient away from a polar substrate, creating a low-energy, hydrophobic surface. Conversely, on a non-polar surface, the hydroxyl groups would be exposed, creating a more hydrophilic surface.
Research on the cuticular waxes of plants has revealed the importance of long-chain compounds in creating protective barriers. github.io For instance, the moss Funaria hygrometrica contains esters of 1,7-alkanediols and free 1,7-triacontanediol in its surface wax, highlighting the role of these bifunctional molecules in nature. github.io The hydroxyl groups are crucial for both intermolecular interactions (via hydrogen bonding) and adhesion to the underlying cutin polymer. acs.org Studies on hydroxyl-containing polyimide fibers have also shown that the presence of -OH groups on the fiber surface significantly enhances the interfacial shear strength with an epoxy resin matrix due to the formation of hydrogen and covalent bonds. researchgate.net Therefore, 1,2-Triacontanediol could be used to treat fillers (e.g., glass or carbon fibers) or surfaces to improve their compatibility with polymer matrices, leading to stronger and more durable composite materials.
Development of Biodegradable Polymer Systems
The development of biodegradable polymers is a critical step towards a circular economy and reducing plastic pollution. acs.org Polyesters are one of the most important classes of biodegradable polymers because the ester linkage is susceptible to hydrolysis, which is often the first step in biodegradation. studymind.co.ukresearchgate.net
The biodegradability of polyesters is influenced by several factors, including their chemical structure, crystallinity, and hydrophobicity. acs.org While polyesters made from long-chain diols like 1,2-Triacontanediol would be highly hydrophobic, they are still expected to be biodegradable. The long aliphatic segments are similar to fatty acids, which are readily metabolized by microorganisms. However, the rate of degradation is often inversely related to the length of the aliphatic chain and the degree of crystallinity. acs.org Longer chains increase hydrophobicity, which can slow down the hydrolytic cleavage of ester bonds by limiting water access. researchgate.net
Therefore, by incorporating 1,2-Triacontanediol into copolyesters with other, more hydrophilic monomers, it would be possible to tune the degradation rate. This approach allows for the design of materials that balance desirable physical properties (like strength and water resistance) with a controlled, predictable lifespan in a biological environment. researchgate.netgoogle.com Research on copolyesters made from various short-chain diols and long-chain diacids confirms that biodegradability can be engineered by adjusting monomer composition. savemyexams.com
| Factor Influenced by Long Aliphatic Chain | Effect on Biodegradation | Rationale |
| Hydrophobicity | Decreases degradation rate | Reduces water penetration, slowing hydrolysis of ester bonds. acs.org |
| Crystallinity | Decreases degradation rate | Degradation typically occurs faster in amorphous regions than in highly ordered crystalline regions. |
| Melting Point / Tg | Indirect effect | Higher thermal stability may require specific composting conditions (e.g., industrial composting) for efficient degradation. acs.org |
| Substrate for Microbes | Potentially enhances microbial action | The long alkane chain is a potential carbon source for microorganisms once the polymer chain is broken down into smaller oligomers. biosphereplastic.com |
Biochemical and Biological Interactions of Long Chain Diols Non Clinical Focus
Role in Membrane Structure and Dynamics in Model Biological Systems
Long-chain aliphatic molecules, such as long-chain diols, are known to influence the properties of lipid bilayers, which form the fundamental structure of cellular membranes. While specific studies on 1,2-triacontanediol are limited, the effects of similar long-chain alcohols and lipids on model membrane systems provide valuable insights.
The incorporation of long-chain alcohols into lipid bilayers can significantly alter their structural and dynamic characteristics. Research has shown that longer-chain alcohols tend to increase the order of the lipid acyl chains within the membrane. This ordering effect leads to an increase in membrane thickness. researchgate.net Coarse-grained molecular dynamics simulations have further elucidated that lipids with longer acyl chains contribute to increased bilayer thickness due to the extended length of their hydrocarbon tails. arxiv.org This principle suggests that a 30-carbon diol like 1,2-triacontanediol would likely increase the thickness and rigidity of a lipid bilayer it integrates into.
In contrast, factors like unsaturation in the acyl chains can introduce kinks, which tend to decrease bilayer thickness and increase the area per lipid, thereby enhancing membrane fluidity. arxiv.orgarxiv.org The presence of cholesterol, a key component of many biological membranes, also modulates bilayer properties. The addition of cholesterol has been shown to increase the thickness of bilayers composed of both short-chain and long-chain monounsaturated phospholipids (B1166683). nih.gov This effect is dominated by the ordering of the lipid chains rather than just the hydrophobic matching between cholesterol and the lipid length. nih.gov
The interaction of alcohols with lipid bilayers can be complex, with shorter-chain alcohols generally decreasing membrane order and longer-chain alcohols having the opposite effect. researchgate.net This suggests a chain-length-dependent interaction, where very long-chain diols like 1,2-triacontanediol would be expected to stabilize and order the membrane structure.
Enzymatic Biotransformations and Metabolic Pathways in Microorganisms and Plants
Microorganisms and plants are capable of synthesizing and modifying a diverse array of lipids, including long-chain diols, through various enzymatic pathways. Biotransformation, the structural modification of chemical compounds by organisms or their enzymes, is a key process in the metabolism of these molecules. medcraveonline.com This can involve reactions like hydroxylation, glycosylation, and oxidation. nmb-journal.com
In microalgae, particularly species of Nannochloropsis, the biosynthesis of long-chain alkyl diols (LCDs) has been a subject of investigation. mdpi.comoup.com These organisms are known to produce LCDs and other long-chain fatty acid derivatives. frontiersin.orgnih.gov The biosynthetic pathways are thought to involve polyketide synthases (PKSs) and fatty acid elongases (FAEs). mdpi.comnih.gov One proposed pathway involves the incomplete fatty acid elongation by PKSs to form 3-hydroxy fatty acids, which can then be further elongated by FAEs. nih.gov Subsequent reduction of the carboxylic acid group of these long-chain hydroxy fatty acids would yield the corresponding diol. oup.com
Studies using 13C-labeled substrates in Nannochloropsis have confirmed that long-chain alkenols (LCAs) and LCDs can be actively synthesized from C14-C18 fatty acids through processes of elongation and hydroxylation. oup.comnih.gov While the precise enzymes responsible for the final reduction step to form the diol are not yet fully elucidated, a putative wax ester synthase/acyl-CoA:diacylglycerol acyltransferase is thought to be involved in the esterification of these compounds within the cell wall. oup.comnih.gov
In some bacteria, pathways for converting ω-hydroxylic acids to diols have been engineered. pnas.org A CoA-independent reduction route utilizing a carboxylic acid reductase (Car) and endogenous alcohol dehydrogenases can efficiently reduce the carboxyl group to an alcohol, a process that could potentially be analogous to the final step in long-chain diol biosynthesis in natural systems. pnas.org
Biosynthesis of Analogous Long-Chain Diols in Natural Systems (e.g., Waxes, Lipids)
Long-chain diols are components of natural waxes and lipids found in a variety of organisms, from plants to marine algae. Their biosynthesis is intricately linked to the metabolism of very-long-chain fatty acids (VLCFAs).
In plants, VLCFAs (fatty acids with more than 18 carbons) are the precursors to the aliphatic compounds that constitute cuticular waxes. nih.gov The biosynthesis of these waxes follows two primary pathways originating from VLC-acyl-CoAs: the alcohol-forming pathway and the alkane-forming pathway. nih.gov The alcohol-forming pathway produces even-numbered primary fatty alcohols and wax esters. nih.gov The formation of diols could occur through the hydroxylation of a long-chain fatty alcohol or the reduction of a hydroxy fatty acid. It is suggested that wax diols may be produced by the insertion of a hydroxyl group into the alkyl chain of an acyl-CoA precursor. skinident.world The initial reduction of the acyl-CoA ester to an aldehyde is catalyzed by an acyl-CoA reductase, which is then further reduced to a primary alcohol. skinident.world
The biosynthesis of VLCFAs themselves begins with C16 and C18 fatty acids produced in the plastids. nih.govoup.com These are elongated in the endoplasmic reticulum by a fatty acid elongase (FAE) complex, which sequentially adds two-carbon units from malonyl-CoA. nih.govoup.com
In marine environments, certain microalgae are significant producers of long-chain diols. Eustigmatophytes, such as Nannochloropsis, and some diatoms, like those of the genus Proboscia, are known sources. frontiersin.orgethz.chugr.es In Proboscia, C28 and C30 1,14-diols are synthesized, and it's proposed they derive from the corresponding 12-hydroxy fatty acids. frontiersin.org Eustigmatophytes are known to produce a range of C28-C32 1,13- and 1,15-diols. ugr.es The biosynthesis in these algae likely involves fatty acid elongation and subsequent functionalization, similar to the pathways described for Nannochloropsis. mdpi.comnih.gov
Table 1: Key Enzymes and Precursors in Long-Chain Diol Biosynthesis
| Enzyme/Complex | Precursor(s) | Product(s) | Organism Group |
| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-ACP | C16, C18 Fatty Acids | Plants, Algae |
| Fatty Acid Elongase (FAE) | C16/C18-CoA, Malonyl-CoA | Very-Long-Chain Acyl-CoAs | Plants, Algae |
| Polyketide Synthase (PKS) | Malonyl-CoA | 3-Hydroxy Fatty Acids | Algae (Nannochloropsis) |
| Acyl-CoA Reductase | Long-Chain Acyl-CoA | Long-Chain Aldehyde/Alcohol | Plants |
| Carboxylic Acid Reductase (Car) | ω-Hydroxylic Acids | Diols | Bacteria (Engineered) |
Interactions with Proteins and Other Biomolecules in vitro
The in vitro interactions of long-chain diols with proteins and other biomolecules are an area of emerging research. The long aliphatic chain of these molecules suggests they are likely to engage in hydrophobic interactions.
Studies on a series of diols with varying carbon chain lengths have shown that their effect on protein-protein interactions increases with the length of the aliphatic chain. nih.gov For instance, 1,6-hexanediol (B165255) has been observed to have a stabilizing effect on protein solutions, and this effect is more pronounced than that of shorter diols like 1,2-ethylene glycol and 1,4-butanediol. nih.gov This suggests that longer-chain diols, such as 1,2-triacontanediol, could have even more significant effects on protein stability and interactions, although solubility limitations can make these studies challenging. nih.gov
In a different context, the interaction of long-chain diols with inorganic molecules has been explored. One study investigated the impact of various diols on the silicification process (the formation of silica). acs.org The results indicated that the number of hydroxyl groups on the diols had a negligible effect on promoting silicification. acs.org Instead, it was proposed that longer-chain diols might form hydrophobic micelles that could act as a scaffold, leading to a minor degree of silicification. acs.org This highlights a potential role for long-chain diols in templating the formation of mineral structures.
Applications in Lipidomics and Biomarker Analysis (e.g., Long Chain Diol Index in environmental proxies)
Long-chain diols have become important molecules in the field of lipidomics and are widely used as biomarkers in environmental and paleoclimatic studies. Their stability and preservation in sediments make them valuable proxies for reconstructing past environmental conditions. vliz.be
A prominent application is the Long Chain Diol Index (LDI) , which is used to reconstruct past sea surface temperatures (SST). nih.govcopernicus.orgresearchgate.net The LDI is based on the relative abundance of different long-chain diols, specifically the ratio of C30 1,15-diol to the sum of C28 1,13-diol, C30 1,13-diol, and C30 1,15-diol. ugr.esvliz.be This index has shown a strong correlation with annual mean SST in marine surface sediments across the globe. core.ac.uk The primary producers of the 1,13- and 1,15-diols used in the LDI are believed to be certain groups of eustigmatophyte algae. nih.gov
Other indices based on long-chain diols have also been developed to trace different environmental parameters:
Diol Index: This index, based on the relative abundance of 1,14-diols (produced by Proboscia diatoms) to 1,13-diols or the C30 1,15-diol, is used as an indicator of past upwelling conditions and high nutrient levels. copernicus.orgcopernicus.org
Nutrient Diol Index (NDI): A more recent development, the NDI uses the ratio of saturated and monounsaturated C28 1,14-diols to quantitatively estimate past nitrate (B79036) and phosphate (B84403) concentrations in surface waters. copernicus.org
The distribution of long-chain diols can also be influenced by terrestrial input and lake conditions. For example, the C32 1,15-diol is often more abundant in freshwater and riverine environments. frontiersin.org Therefore, the analysis of the complete profile of long-chain diols in a sediment sample can provide a more nuanced understanding of past environmental dynamics, including temperature, nutrient availability, and the influence of freshwater.
Table 2: Long-Chain Diol-Based Environmental Proxies
| Proxy Index | Diols Used | Environmental Parameter Reconstructed |
| Long Chain Diol Index (LDI) | C28 & C30 1,13-diols, C30 1,15-diol | Sea Surface Temperature (SST) nih.govcopernicus.org |
| Diol Index | C28 & C30 1,14-diols, 1,13-diols, C30 1,15-diol | Upwelling Conditions, Nutrient Levels copernicus.org |
| Nutrient Diol Index (NDI) | Saturated & Monounsaturated C28 1,14-diols | Nitrate and Phosphate Concentrations copernicus.org |
Environmental Considerations and Ecotoxicological Studies of Long Chain Diols Excluding Human Safety
Biodegradation Pathways and Mechanisms in Environmental Matrices (e.g., Soil, Water)
Long-chain diols, like other long-chain aliphatic compounds, are subject to microbial degradation in the environment. The primary mechanism for the breakdown of these molecules is aerobic biodegradation, carried out by a diverse range of bacteria and fungi. aloki.hu In soil, bacteria are the dominant decomposers of hydrocarbons, followed by fungi. aloki.hu Many microorganisms can utilize long-chain n-alkanes as a food source. aloki.hu
The biodegradation process is typically initiated by the enzymatic oxidation of the terminal alcohol groups. Enzymes such as long-chain-alcohol oxidase and alcohol dehydrogenases play a crucial role in this initial step. wikipedia.orgnih.gov Long-chain alcohol oxidase, found in some yeasts and other microorganisms, catalyzes the oxidation of a long-chain alcohol to a long-chain aldehyde, using oxygen as an electron acceptor. wikipedia.org This is often part of the omega-oxidation pathway for fatty acids. wikipedia.org Subsequently, aldehyde dehydrogenases can further oxidize the aldehyde to a carboxylic acid. wikipedia.org
In the case of 1,2-diols, the degradation can proceed through the oxidation of one or both alcohol groups. Studies on shorter-chain 1,2-alkanediols have shown that they possess antimicrobial properties, which could influence the microbial communities responsible for their degradation. uni-tuebingen.deepa.govresearchgate.net The rate of biodegradation can be influenced by several factors, including the chain length of the diol, temperature, pH, and the availability of nutrients and oxygen. nih.gov For instance, the degradation of long-chain alkanes is generally most efficient at temperatures between 30 and 40°C in soil environments. nih.gov
Microorganisms such as Pseudomonas, Rhodococcus, and Alcanivorax are known to be effective degraders of long-chain alkanes. iwaponline.commdpi.com Some bacterial strains, like Rhodococcus, are particularly adept at breaking down a wide variety of hydrocarbons, including both alkanes and aromatic compounds. iwaponline.commdpi.com The presence of biosurfactants produced by some bacteria can enhance the bioavailability of hydrophobic compounds like long-chain diols, thereby facilitating their degradation. mdpi.com
Environmental Fate and Transport of 1,2-Triacontanediol and its Derivatives
The environmental fate and transport of 1,2-triacontanediol are largely governed by its physical and chemical properties, particularly its low water solubility and high hydrophobicity. nih.govresearchgate.net As a long-chain aliphatic compound, it is expected to have a strong tendency to partition to organic matter in soil and sediment. lyellcollection.org This sorption to soil and sediment particles significantly reduces its mobility in the environment, limiting its potential to leach into groundwater. nih.govepa.gov
The transport of hydrophobic organic compounds in aquatic systems is complex and can be influenced by their interaction with dissolved and particulate organic carbon. nih.gov Colloidal particles in water bodies can act as carriers for strongly sorbing contaminants, potentially facilitating their transport. ascelibrary.org However, for highly hydrophobic substances like 1,2-triacontanediol, the dominant tendency is to associate with sediment. lyellcollection.org
Volatilization from water or soil surfaces is expected to be a minor transport pathway for 1,2-triacontanediol due to its high molecular weight and low vapor pressure. The primary routes of release into the environment are likely associated with industrial manufacturing and use, with discharges to water via wastewater treatment systems being a significant pathway. canada.ca Application of biosolids from these treatment systems to land can then introduce the compound into the soil. canada.ca
The persistence of long-chain diols in the environment is a balance between their resistance to degradation and their bioavailability. While they are generally considered to be biodegradable, the rate can be slow for very long-chain compounds, and their low water solubility can limit access by microorganisms. nih.govnih.gov
Ecotoxicity in Aquatic and Terrestrial Organisms (Non-human species)
The ecotoxicity of long-chain diols is closely linked to their low water solubility. For aquatic organisms, the potential for toxic effects is often limited by the concentration of the substance that can dissolve in water. nih.gov Studies on long-chain aliphatic alcohols have shown that for carbon chain lengths above C12, solubility becomes a limiting factor in observing acute toxic effects. nih.govepa.gov
For long-chain alcohols, a structure-activity relationship has been observed where toxicity increases with chain length up to a certain point (around C13-C14 for daphnids), after which it decreases due to the compound's insolubility. researchgate.net It is likely that long-chain diols follow a similar pattern. While specific ecotoxicity data for 1,2-triacontanediol is scarce, information on similar long-chain aliphatic compounds suggests a low potential for acute aquatic toxicity. nih.govresearchgate.net
The primary concern with highly hydrophobic compounds is their potential for bioaccumulation in the tissues of organisms. useforesight.io However, available data for long-chain alcohols suggest that they are not as bioaccumulative as their octanol-water partition coefficients (logKow) might predict. nih.gov This may be due to metabolic processes within the organisms that break down the compounds.
In terrestrial ecosystems, the impact of long-chain diols on soil-dwelling organisms and plants is an area of ongoing research. lc-impact.eunoack-lab.com The strong adsorption of these compounds to soil organic matter can reduce their bioavailability and, consequently, their toxicity to terrestrial life. noack-lab.com
Table 1: Summary of Ecotoxicological Considerations for Long-Chain Diols
| Endpoint | Finding | Reference |
|---|---|---|
| Aquatic Toxicity | Generally low due to poor water solubility. nih.govepa.gov Toxicity may increase with chain length up to a cut-off point, beyond which insolubility limits effects. researchgate.net | nih.govepa.govresearchgate.net |
| Bioaccumulation | Potential for bioaccumulation exists due to high hydrophobicity, but may be lower than predicted due to metabolism. nih.govuseforesight.io | nih.govuseforesight.io |
| Terrestrial Toxicity | Strong sorption to soil organic matter likely reduces bioavailability and toxicity to soil organisms. lc-impact.eunoack-lab.com | lc-impact.eunoack-lab.com |
| Persistence | Can be persistent due to slow degradation rates and low bioavailability, though generally considered biodegradable. nih.govnih.gov | nih.govnih.gov |
Sustainable Production and Green Chemistry Principles for Long-Chain Diols
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for producing chemicals, including long-chain diols. acs.orgresearcher.liferesearchgate.net These efforts are guided by the principles of green chemistry, which emphasize the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemical syntheses. researchgate.net
One of the most promising approaches for the sustainable production of long-chain diols is through biocatalysis and fermentation. mdpi.commoonshotflanders.be This involves using microorganisms or isolated enzymes to convert renewable resources, such as fatty acids from vegetable oils or sugars from biomass, into diols. acs.orgmdpi.comrsc.org For example, research has demonstrated the biosynthesis of α,ω-diols from free fatty acids using a combination of monooxygenase and reductase enzymes in engineered E. coli. mdpi.com The use of renewable feedstocks like lignocellulose is also being explored. nih.gov
Catalytic processes are also being developed to be more sustainable. This includes the use of tandem olefin metathesis and ester hydrogenation of renewable fatty acid methyl esters to produce long-chain α,ω-diols. rsc.orgrsc.orgresearchgate.net These methods aim to improve efficiency and reduce the environmental impact compared to traditional chemical synthesis routes. The development of catalysts for these reactions that are highly active under mild conditions is a key area of research. researchgate.net
Table 2: Green Chemistry Approaches for Long-Chain Diol Production
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Biocatalysis/Fermentation | Use of microorganisms or enzymes to convert renewable feedstocks (e.g., fatty acids, sugars) into diols. mdpi.commoonshotflanders.be | Utilizes renewable resources, can operate under mild conditions, potentially reduces waste. | mdpi.commoonshotflanders.be |
| Tandem Catalysis | Combining multiple catalytic steps, such as olefin metathesis and hydrogenation, in a single process to improve efficiency. rsc.orgrsc.org | Increased process efficiency, reduced separation steps, potential for lower energy consumption. | rsc.orgrsc.org |
| Renewable Feedstocks | Utilizing biomass, vegetable oils, and other renewable materials as the starting point for synthesis. acs.orgresearchgate.netrsc.orgnih.gov | Reduces reliance on fossil fuels, can lower the carbon footprint of the production process. | acs.orgresearchgate.netrsc.orgnih.gov |
Theoretical and Computational Studies of 1,2 Triacontanediol
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed view of molecular conformations and the non-covalent interactions that govern them. mdpi.comaip.org
For 1,2-Triacontanediol, the long thirty-carbon chain allows for a vast number of possible conformations. MD simulations can explore this conformational landscape, identifying the most probable arrangements of the molecule in different environments, such as in a vacuum, in a non-polar solvent, or at an interface. The simulations track the positions and velocities of each atom, allowing for the analysis of dihedral angles along the carbon backbone and around the C-O bonds of the hydroxyl groups. mdpi.com This analysis reveals the flexibility of the alkyl chain and the orientation of the polar headgroup.
A key aspect of 1,2-Triacontanediol's behavior is its ability to form hydrogen bonds. MD simulations can elucidate the interplay between intramolecular and intermolecular hydrogen bonding. mdpi.com Intramolecular hydrogen bonds may occur between the two adjacent hydroxyl groups, leading to a more compact, bent conformation. Intermolecular hydrogen bonds, on the other hand, drive the association of multiple 1,2-Triacontanediol molecules, leading to the formation of dimers, clusters, and larger self-assembled structures. mdpi.com The strength and lifetime of these hydrogen bonds can be quantified from the simulation trajectories. mdpi.com
Furthermore, MD simulations can characterize the intermolecular van der Waals interactions between the long alkyl chains, which are crucial for the packing and ordering of these molecules in condensed phases. aip.org By analyzing radial distribution functions, researchers can understand the local ordering of molecules in the liquid state or in aggregates. mdpi.com
| Parameter | Description | Relevance to 1,2-Triacontanediol |
|---|---|---|
| Conformational Dihedrals | Rotation around C-C and C-O bonds. | Determines the overall shape (extended vs. bent) of the molecule. |
| Hydrogen Bond Analysis | Identification and characterization of intramolecular and intermolecular hydrogen bonds. | Explains the aggregation behavior and interaction with polar solvents. |
| Radial Distribution Functions | Probability of finding a particle at a certain distance from another particle. | Characterizes the local structure and packing in liquid or aggregated states. |
| End-to-End Distance | The distance between the two ends of the long alkyl chain. | Provides a measure of the molecule's compactness. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. mdpi.comphyschemres.org These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide information about molecular orbitals, charge distribution, and related properties. mdpi.com
For 1,2-Triacontanediol, DFT calculations can be used to determine the energies of different conformers, complementing the results from MD simulations by providing a more accurate picture of the relative stabilities of various geometries. acs.org A key output of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability; a larger gap generally implies lower reactivity. mdpi.commdpi.com
DFT can also be used to generate a Molecular Electrostatic Potential (ESP) map, which visualizes the charge distribution on the surface of the molecule. mdpi.comrsc.org For 1,2-Triacontanediol, the ESP map would show regions of negative potential around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack, and regions of positive potential around the hydroxyl hydrogens, highlighting their role as hydrogen bond donors. mdpi.com
Reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.netosti.gov These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will interact with other chemical species. researchgate.netrsc.org For instance, the calculated reactivity indices can suggest the most likely sites for oxidation or other chemical reactions involving the diol functional group. researchgate.net
| Property | Typical Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.0 eV | Indicates electron-donating ability. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 8.5 eV | Relates to chemical stability and reactivity. mdpi.com |
| Dipole Moment | ~2.0 - 2.5 D | Quantifies the overall polarity of the molecule. |
| Chemical Hardness | ~4.25 eV | Measures resistance to change in electron configuration. osti.gov |
In Silico Modeling of Self-Assembly and Material Properties
The amphiphilic nature of 1,2-Triacontanediol, with its polar diol headgroup and long non-polar alkyl tail, suggests a strong tendency to self-assemble in solution to form structures like micelles, vesicles, or lamellar phases. frontiersin.orgepfl.ch In silico modeling, particularly using coarse-grained (CG) molecular dynamics, is a powerful technique to study these large-scale phenomena, which occur over time and length scales that are often inaccessible to all-atom MD simulations. princeton.edunih.gov
In CG models, groups of atoms are represented as single "beads" or interaction sites. frontiersin.orgacs.org For 1,2-Triacontanediol, the hydroxyl groups might be one bead, and segments of the alkyl chain (e.g., every 4-5 methylene (B1212753) groups) could be another type of bead. This simplification reduces the number of particles in the simulation, allowing for the modeling of larger systems and longer timescales. frontiersin.orgprinceton.edu
Using these CG simulations, researchers can observe the spontaneous formation of aggregates from an initially random distribution of 1,2-Triacontanediol molecules in a solvent. acs.orgnih.gov These simulations can predict the critical micelle concentration (CMC), the average size and shape of the resulting aggregates, and the phase behavior at different concentrations. princeton.edu The dynamics of the self-assembly process, such as the fusion and fission of micelles, can also be investigated. epfl.chworldscientific.com
By analyzing the structure and ordering within the simulated aggregates, it is possible to predict material properties. For example, the packing of the alkyl tails in a simulated bilayer can give insights into the membrane's thickness, fluidity, and permeability. The arrangement of the diol headgroups at the aggregate-water interface determines the surface properties of the material. These computational models provide a molecular-level understanding of how the structure of 1,2-Triacontanediol dictates its function as a surfactant or a component in formulated products. frontiersin.org
Computational Approaches for Structure-Activity Relationship (SAR) Derivation (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. nih.gov For non-clinical applications of 1,2-Triacontanediol, QSAR can be used to predict properties such as its biodegradability, surface tension reduction, or its performance as a lubricant or plasticizer, based on its molecular descriptors.
The first step in developing a QSAR model is to calculate a set of molecular descriptors for 1,2-Triacontanediol and a series of related molecules (e.g., other long-chain diols and alcohols). These descriptors can be constitutional (e.g., molecular weight, number of carbon atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Next, experimental data for the activity of interest is collected for the same set of molecules. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that correlates the molecular descriptors with the observed activity. copernicus.orgnih.gov
Future Research Directions and Emerging Areas
Novel Synthetic Methodologies for Precision Functionalization
While the total synthesis of complex natural products has driven the discovery of new synthetic methods, the focus is now shifting towards developing highly selective and efficient methodologies for the precision functionalization of long-chain diols like 1,2-triacontanediol. nih.gov Current research endeavors are aimed at achieving greater control over the placement of functional groups along the long alkyl chain. This would unlock the potential to create a diverse array of novel molecules with tailored properties.
Future synthetic strategies may include:
Site-selective C-H activation: Developing catalysts that can selectively functionalize specific carbon-hydrogen bonds along the thirty-carbon chain would provide unprecedented control in synthesizing derivatives of 1,2-triacontanediol.
Biocatalysis: Employing enzymes, such as cytochrome P450 monooxygenases and carboxylic acid reductases, offers a green and highly specific alternative to traditional chemical methods for the synthesis of long-chain diols and their functionalized analogs. mdpi.com
Flow chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, purity, and scalability of synthetic processes for long-chain diols.
These advanced synthetic approaches will be instrumental in creating libraries of 1,2-triacontanediol derivatives for screening in various applications, from materials science to pharmacology.
Advanced Applications in Bio-inspired and Smart Materials
The unique structural properties of 1,2-triacontanediol, with its long hydrophobic chain and hydrophilic diol headgroup, make it an attractive building block for the development of bio-inspired and smart materials. researchgate.net Drawing inspiration from natural materials like plant cuticles and microbial biofilms, researchers are exploring the potential of long-chain diols in creating materials with novel functionalities. researchgate.netresearchgate.net
Emerging areas of application include:
Self-assembling systems: The amphiphilic nature of 1,2-triacontanediol can be harnessed to create self-assembled monolayers, vesicles, and other nanostructures. These could find use in drug delivery, encapsulation of active compounds, and the creation of responsive surfaces. researchgate.net
Bio-based polymers and coatings: Incorporating 1,2-triacontanediol into polymer backbones could lead to the development of new bioplastics and hydrophobic coatings with enhanced biodegradability and tailored mechanical properties. researchgate.net
Smart materials: By functionalizing the diol group, it is possible to create materials that respond to external stimuli such as pH, temperature, or light. These "smart" materials could have applications in sensors, actuators, and controlled-release systems.
The table below summarizes potential applications of 1,2-triacontanediol in advanced materials.
| Application Area | Potential Function of 1,2-Triacontanediol | Desired Properties of the Final Material |
| Drug Delivery | Forms vesicles or micelles for encapsulation | Biocompatible, biodegradable, controlled release |
| Bioplastics | Monomer for polyester (B1180765) synthesis | Renewable, biodegradable, specific thermal and mechanical properties |
| Smart Coatings | Component of stimuli-responsive polymer films | Hydrophobic, self-healing, anti-fouling |
| Nanosensors | Forms a recognition layer on a transducer | Selective, sensitive, rapid response |
Biotechnological Production and Biorefinery Integration of Long-Chain Diols
The sustainable production of chemicals is a global priority, and biotechnology offers a promising route to long-chain diols, including 1,2-triacontanediol. Metabolic engineering of microorganisms to produce these compounds from renewable feedstocks is a key area of future research. mdpi.comresearchgate.net
Key research directions include:
Pathway engineering: Identifying and optimizing metabolic pathways in organisms like E. coli and yeast for the efficient conversion of sugars or fatty acids into long-chain α,ω-diols. mdpi.com
Enzyme discovery and engineering: Discovering and improving the activity and stability of key enzymes, such as fatty acid hydroxylases and reductases, involved in diol biosynthesis. mdpi.com
Biorefinery integration: Integrating the production of long-chain diols into existing biorefinery concepts, where biomass is converted into a spectrum of value-added products, including biofuels and biochemicals. essentialchemicalindustry.orgieabioenergy.comnih.gov This approach aims to maximize the use of biomass and improve the economic viability of bio-based production. pnas.org
The integration of biotechnological production of long-chain diols into a biorefinery is depicted in the conceptual diagram below.
Interdisciplinary Approaches to Understanding Biological and Environmental Roles
Understanding the precise biological and environmental roles of 1,2-triacontanediol and other long-chain diols requires a collaborative, interdisciplinary approach. nih.gov This involves bridging fields such as chemistry, biology, ecology, and geology.
Future research will likely focus on:
Advanced analytical techniques: Utilizing high-resolution mass spectrometry and other sophisticated analytical methods to detect and quantify long-chain diols in complex biological and environmental samples. researchgate.netmdpi.com
Molecular biology and 'omics' technologies: Employing genomics, transcriptomics, and proteomics to identify the organisms that produce long-chain diols and the genes and enzymes responsible for their biosynthesis. researchgate.net
Environmental modeling: Using data on the distribution of long-chain diols in sediments and water columns to develop and refine proxies for past environmental conditions, such as temperature and riverine input. frontiersin.orgfrontiersin.orgethz.chpnas.org
Systems biology: Adopting a systems-level perspective to understand how the production and function of long-chain diols are integrated within biological organisms and ecosystems. researchgate.net
This interdisciplinary synergy will be crucial for a holistic understanding of the significance of these molecules in the natural world.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 1,2-Triacontanediol, and how should they be validated?
- Methodology: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Fourier-transform infrared (FTIR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with computational simulations (e.g., density functional theory for IR peak assignments) and compare against reference data from analogs like 1,2-hexanediol . For crystalline samples, X-ray diffraction (XRD) can resolve atomic arrangements .
Q. How should researchers handle and store 1,2-Triacontanediol to maintain its stability during experiments?
- Protocols: Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures below 4°C for long-term storage, as higher temperatures may induce degradation. Monitor purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before critical experiments. Safety protocols for related diols (e.g., avoiding skin contact, using fume hoods) from SDS documents are applicable.
Q. What synthetic routes are feasible for 1,2-Triacontanediol, and how can yield optimization be achieved?
- Synthesis Strategies: Consider catalytic hydroxylation of triacontene using osmium tetroxide or Sharpless asymmetric dihydroxylation for enantioselective synthesis. Optimize reaction conditions (solvent polarity, temperature, catalyst loading) via design of experiments (DoE) frameworks. Purify via recrystallization in non-polar solvents (e.g., hexane) and validate purity using differential scanning calorimetry (DSC) to assess melting-point consistency .
Advanced Research Questions
Q. How can contradictory solubility data for 1,2-Triacontanediol in polar vs. non-polar solvents be systematically resolved?
- Contradiction Analysis: Implement a tiered solubility testing protocol:
Controlled Environment: Test solubility in rigorously dried solvents (e.g., DMSO, toluene) under nitrogen to exclude moisture interference.
Temperature Gradients: Measure solubility at 10°C intervals (0–50°C) to identify phase transitions.
Analytical Cross-Check: Use UV-Vis spectroscopy for quantitative analysis and compare with gravimetric methods.
Reference frameworks for empirical contradiction resolution in data analysis .
Q. What computational approaches best reconcile discrepancies between predicted and observed thermodynamic properties (e.g., enthalpy of fusion)?
- Modeling Strategies:
- Employ molecular dynamics (MD) simulations with force fields parameterized for long-chain alkanols (e.g., OPLS-AA).
- Validate against experimental DSC data and adjust for crystal packing effects.
- Use analog data (e.g., 1,2-octanediol) to refine computational predictions, as described in EPA analog search methodologies .
Q. What experimental designs mitigate confounding factors in long-term stability studies of 1,2-Triacontanediol under environmental stress?
- Design Framework:
- Stressors: Test thermal stability (40–100°C), photolytic degradation (UV exposure), and hydrolytic resistance (pH 3–11).
- Sampling Intervals: Analyze degradation products at 0, 30, 90, and 180 days using gas chromatography-mass spectrometry (GC-MS).
- Control Groups: Include inert matrices (e.g., silica gel) to distinguish intrinsic vs. matrix-driven degradation.
Document raw data comprehensively for reproducibility, following appendices guidelines .
Data Management and Validation
Q. How should researchers address variability in bioactivity assays involving 1,2-Triacontanediol?
- Quality Control:
- Use triplicate measurements with internal standards (e.g., deuterated analogs) in bioassays.
- Apply statistical outlier detection (e.g., Grubbs’ test) and triangulate results with orthogonal assays (e.g., enzyme-linked immunosorbent assays vs. cell viability tests) .
Q. What ethical and methodological standards apply when extrapolating 1,2-Triacontanediol research from in vitro to in vivo models?
- Best Practices:
- Follow OECD guidelines for preclinical testing, including dose-response studies and negative controls.
- Reference safety protocols for structurally similar compounds (e.g., 3-chloro-1,2-propanediol ) to anticipate toxicity thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
